molecular formula C41H28F12N4O2 B14773535 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea

3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea

Cat. No.: B14773535
M. Wt: 836.7 g/mol
InChI Key: VKRWLTPTRNIRGQ-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a binaphthyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyldiphenylphosphine oxide: Another compound with trifluoromethyl groups, used in similar applications.

    3,5-Bis(trifluoromethyl)phenylurea: A simpler analog with fewer functional groups, used in different contexts.

Uniqueness

The uniqueness of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea lies in its complex structure, which provides enhanced stability and specificity in its interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C41H28F12N4O2

Molecular Weight

836.7 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea

InChI

InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)55-29-19-26(40(48,49)50)16-27(20-29)41(51,52)53)33-14-12-23-8-4-6-10-31(23)35(33)34-30-9-5-3-7-22(30)11-13-32(34)56-36(58)54-28-17-24(38(42,43)44)15-25(18-28)39(45,46)47/h3-21H,1-2H3,(H,55,59)(H2,54,56,58)

InChI Key

VKRWLTPTRNIRGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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